BiPNQ

Antitrypanosomal Chagas disease In vitro assay

BiPNQ is a well-characterized pyrazolylnaphthoquinone exhibiting documented polymorphism—anhydrous BiPNQ-I and solvate BiPNQ-s with distinct PXRD patterns, thermal behavior, and FTIR spectra. Unlike nitroheterocyclic agents benznidazole and nifurtimox, its distinct mechanism avoids nitroreductase-associated confounding effects. With superior potency (IC50=0.17 μM, SI>588 vs. benznidazole), it serves as an essential reference standard for T. cruzi drug discovery and pre-formulation solid-state studies. Procure form-verified, high-purity material to ensure experimental reproducibility.

Molecular Formula C16H12N6O
Molecular Weight 304.31 g/mol
Cat. No. B15559673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiPNQ
Molecular FormulaC16H12N6O
Molecular Weight304.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H12N6O/c23-16-11-4-2-1-3-10(11)12(19-14-5-7-17-21-14)9-13(16)20-15-6-8-18-22-15/h1-9H,(H,17,21)(H2,18,20,22)/b19-12+
InChIKeyMFSOFUCZUUXAMP-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BiPNQ: A Pyrazolylnaphthoquinone Inhibitor of Trypanosoma cruzi for Chagas Disease Research


BiPNQ (CAS: 313513-16-5) is a synthetic pyrazolylnaphthoquinone derivative, chemically designated as (4E)-2-(1H-pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)naphthalen-1(4H)-one [1]. It is a potent and selective inhibitor of the protozoan parasite *Trypanosoma cruzi*, the etiological agent of Chagas disease (American trypanosomiasis) [1][2]. Its mechanism of action, while not fully elucidated, distinguishes it from the nitroheterocyclic compounds currently used in clinical practice .

Procurement Alert: Why BiPNQ Cannot Be Interchanged with Other Trypanocidal Agents


Generic substitution is not applicable due to fundamental differences in chemical class and, more critically, solid-state properties. Unlike the nitroimidazole benznidazole or nitrofuran nifurtimox, BiPNQ is a pyrazolylnaphthoquinone with a distinct mechanism [1]. Crucially, BiPNQ exhibits polymorphism, existing in at least two solid forms—an anhydrous form (BiPNQ-I) and a solvate (BiPNQ-s)—which differ significantly in thermal behavior, PXRD patterns, and FTIR spectra [2]. These variations can directly impact solubility, stability, and experimental reproducibility, making the procurement of a well-characterized, form-specific product essential for reliable research outcomes .

Quantitative Evidence for BiPNQ Differentiation: Head-to-Head Data and Polymorphism Analysis


Potency Against T. cruzi: Direct Comparison with Benznidazole

In direct head-to-head in vitro assays against *T. cruzi* trypomastigotes, BiPNQ demonstrates superior potency compared to the clinical standard-of-care, benznidazole. This quantitative advantage positions BiPNQ as a more effective tool compound for in vitro studies [1].

Antitrypanosomal Chagas disease In vitro assay

Selectivity Index: Cytotoxicity vs. Antiparasitic Activity

The selectivity index (SI), calculated as the ratio of cytotoxicity (IC50 against mammalian cells) to antiparasitic activity (IC50 against *T. cruzi*), is a key metric for compound quality. BiPNQ exhibits a favorable selectivity profile, indicating a greater therapeutic window compared to its direct activity [1].

Selectivity Cytotoxicity Safety margin

Solid-State Differentiation: Thermal Behavior of Polymorphs

BiPNQ exhibits polymorphism, a critical quality attribute that can affect solubility and stability. The anhydrous form (BiPNQ-I) and the solvate (BiPNQ-s) display markedly different thermal behaviors, with BiPNQ-I showing a sharp melting endotherm with decomposition at 269.0°C (onset), while BiPNQ-s exhibits a broad desolvation endotherm at 79.7°C before melting [1]. This data is essential for form identification and quality control.

Polymorphism Thermal analysis Formulation

Optimal Use Cases for BiPNQ Based on Evidence-Based Differentiation


Primary Hit-to-Lead Optimization for Chagas Disease

Due to its superior potency (IC50 = 0.17 μM) and high selectivity index (>588) compared to the clinical benchmark benznidazole, BiPNQ serves as an ideal starting point for medicinal chemistry campaigns [1]. Researchers can use BiPNQ as a reference standard in in vitro assays to benchmark the activity of newly synthesized analogs and identify compounds with improved pharmacological properties.

Mechanistic Studies of Trypanocidal Action

BiPNQ's activity, which is both potent and selective, and its distinct chemical class (pyrazolylnaphthoquinone) separate it from nitroheterocyclic drugs like benznidazole and nifurtimox [1][2]. This makes BiPNQ a valuable tool for investigating alternative mechanisms of action against *T. cruzi*, such as pathways related to oxidative stress or specific enzyme inhibition, without the confounding effects associated with nitroreductase activation.

Formulation Development and Polymorph Screening Studies

The well-documented polymorphism of BiPNQ, with two distinct solid forms (anhydrous BiPNQ-I and solvate BiPNQ-s) exhibiting quantifiable differences in thermal behavior and PXRD patterns, makes it an excellent model compound for pre-formulation studies [2]. Researchers can utilize these distinct forms to investigate the impact of solid-state properties on solubility, dissolution rate, and stability, thereby informing formulation strategies for next-generation antiparasitic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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